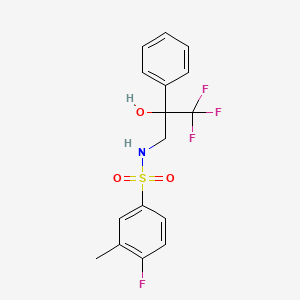

4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

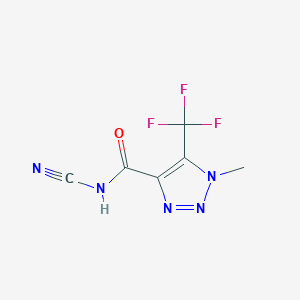

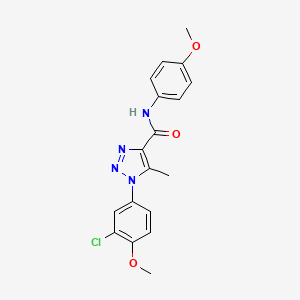

Fluorinated compounds, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of intermediates . For example, the synthesis of trifluoromethylpyridines involves liquid-phase conditions to afford an intermediate, which is then subjected to vapor-phase fluorination .Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms and a pyridine moiety . The unique characteristics of these components contribute to the biological activities of these compounds .Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds often involve the use of intermediates and specific reaction conditions . For example, the synthesis of trifluoromethylpyridines involves liquid-phase conditions to afford an intermediate, which is then subjected to vapor-phase fluorination .Physical And Chemical Properties Analysis

Fluorinated compounds have unique physical and chemical properties due to the presence of fluorine atoms . For example, trifluoromethylpyridines have unique physicochemical properties that contribute to their biological activities .Aplicaciones Científicas De Investigación

Synthesis and Enzyme Inhibition

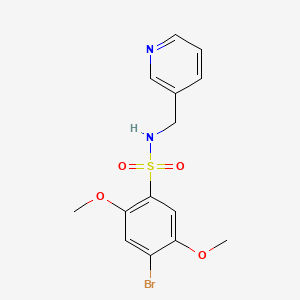

Inhibition of Kynurenine 3-Hydroxylase : Benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, showing potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Selective COX-2 Inhibitors : The introduction of a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives was found to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity, leading to the development of a potent, highly selective, and orally active COX-2 inhibitor for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition : A study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and tested their inhibitory effects on carbonic anhydrase I and II, showing potent inhibition and suggesting potential applications in treating related disorders (Gul et al., 2016).

Crystallographic and Structural Studies

- Crystal Structures of Benzenesulfonamides : Investigations into the crystal structures of benzenesulfonamide derivatives revealed insights into their supramolecular architecture, controlled by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, contributing to the understanding of their chemical behavior and interaction potentials (Rodrigues et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c1-11-9-13(7-8-14(11)17)25(23,24)21-10-15(22,16(18,19)20)12-5-3-2-4-6-12/h2-9,21-22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFNSESXBFVRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)

![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)

![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)

![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/no-structure.png)

![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)